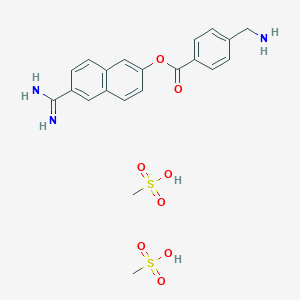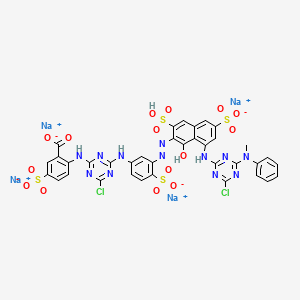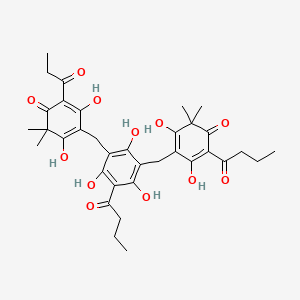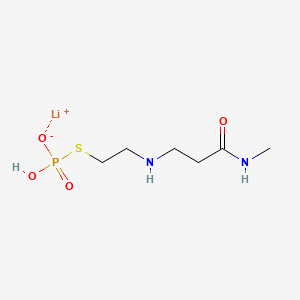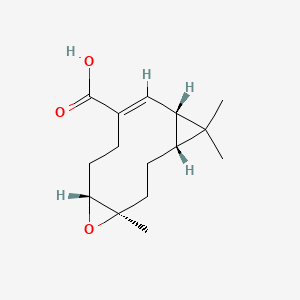
10-Deacetyl adrogolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Deacetyl adrogolide is a natural organic compound derived from the yew tree (Taxus species). It is a crucial intermediate in the synthesis of various anticancer drugs, including paclitaxel and docetaxel . This compound is known for its significant role in the biosynthesis of taxanes, which are widely used in cancer chemotherapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Deacetyl adrogolide typically involves the extraction from the yew tree, followed by a series of chemical reactions. One common method involves the use of 9-DHB (13-acetyl-9-dihydrobaccatin) III as a starting material. The process includes the following steps :
Inputting Materials: Adding 9-DHB powder and methanol into a reaction kettle.
Reaction: Heating the reaction kettle to a certain temperature, then adding hydrazine hydrate and maintaining the temperature until the reaction is complete.
Extraction: Extracting the product from the reaction mixture.
Washing and Drying: Washing the product with appropriate solvents and drying it.
Chromatography: Using chromatography to obtain the this compound fraction.
Drying: Obtaining the final product by drying the fraction.
Industrial Production Methods
Industrial production of this compound often involves biotransformation using microbial strains. This method integrates the extraction of the compound from renewable Taxus needles and in situ whole-cell catalysis . This approach is advantageous as it shortens the production process and improves the resource utilization rate of Taxus needles.
化学反応の分析
Types of Reactions
10-Deacetyl adrogolide undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of specific functional groups.
Acylation: Introduction of acyl groups at specific positions.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Acylation: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles.
Major Products Formed
Baccatin III: Formed through acetylation of this compound.
Docetaxel: A major anticancer drug synthesized from this compound.
科学的研究の応用
10-Deacetyl adrogolide has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in the biosynthesis of taxanes and its interaction with enzymes.
Medicine: Crucial in the development of anticancer drugs such as paclitaxel and docetaxel.
Industry: Employed in the large-scale production of taxanes through biotransformation processes.
作用機序
The mechanism of action of 10-Deacetyl adrogolide involves its conversion to active taxanes, which exert their effects by disrupting microtubule dynamics . This disruption leads to mitotic arrest and apoptosis in cancer cells. The compound targets tubulin, promoting its polymerization and preventing depolymerization, thereby inhibiting cell division .
類似化合物との比較
10-Deacetyl adrogolide is similar to other taxane precursors such as:
10-Deacetylbaccatin III: Another precursor in the synthesis of paclitaxel.
Baccatin III: A more oxidized form used in taxane synthesis.
Docetaxel: A semisynthetic derivative with enhanced water solubility and potency.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of taxanes and its ability to be efficiently converted into active anticancer agents through various chemical and biotransformation processes .
特性
CAS番号 |
1026654-03-4 |
|---|---|
分子式 |
C20H23NO3S |
分子量 |
357.5 g/mol |
IUPAC名 |
[(1S,10R)-4-hydroxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl] acetate |
InChI |
InChI=1S/C20H23NO3S/c1-3-4-13-8-15-19(25-13)10-21-16-6-5-12-7-18(24-11(2)22)17(23)9-14(12)20(15)16/h7-9,16,20-21,23H,3-6,10H2,1-2H3/t16-,20+/m1/s1 |
InChIキー |
UPBWWZKWFQBCML-UZLBHIALSA-N |
異性体SMILES |
CCCC1=CC2=C(S1)CN[C@H]3[C@H]2C4=CC(=C(C=C4CC3)OC(=O)C)O |
正規SMILES |
CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


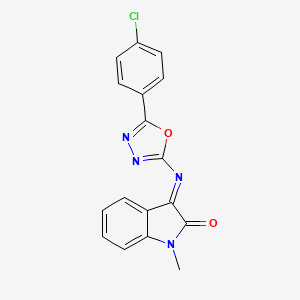
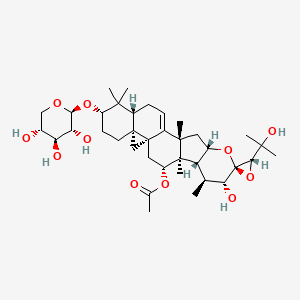
![[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate](/img/structure/B12776690.png)
